molecular formula C10H12FN5 B1444974 3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline CAS No. 1250227-31-6

3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline

Cat. No.: B1444974
CAS No.: 1250227-31-6
M. Wt: 221.23 g/mol
InChI Key: TWVAHQKCICVTHP-UHFFFAOYSA-N
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Description

3-Fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline (CAS: 1250227-31-6) is a substituted aniline derivative featuring a fluorine atom at the meta-position (C3) and a 1-isopropyl-1H-tetrazol-5-yl group at the para-position (C4) of the benzene ring. Its molecular formula is C₁₀H₁₂FN₅, with a molecular weight of 235.25 g/mol . The compound is commercially available as a building block for pharmaceutical and agrochemical research, with pricing ranging from €507.00 (50 mg) to €1,387.00 (500 mg) .

Properties

IUPAC Name

3-fluoro-4-(1-propan-2-yltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5/c1-6(2)16-10(13-14-15-16)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVAHQKCICVTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction (MCR) Approach for Tetrazole Formation

A key method for synthesizing tetrazole-substituted anilines involves the Ugi-type four-component reaction (UT-4CR), which enables the one-pot assembly of tetrazole rings from simple starting materials. The general procedure includes:

  • Reacting an aniline derivative (in this case, 3-fluoro-4-aminobenzene or related substituted anilines) with 2,2-dimethoxyacetaldehyde, an isocyanide, and trimethylsilyl azide in methanol.
  • The reaction mixture is stirred vigorously at room temperature for approximately 2 hours.
  • Upon completion, solvent removal under reduced pressure and purification by filtration or column chromatography yields the intermediate tetrazole derivatives.

Example Reaction Conditions:

Reagent Amount (mmol) Solvent Temperature Time
3-fluoro-4-aminobenzene 2.0 MeOH Room temp 2 hrs
2,2-dimethoxyacetaldehyde 2.0
Isocyanide (e.g., isocyanomethylbenzene) 2.0
Trimethylsilyl azide 2.0

The UT-4CR efficiently forms N-(1-(1H-tetrazol-5-yl)-2,2-dimethoxyethyl)-3-fluoro-4-aniline intermediates, which are key precursors for further cyclization and functionalization.

Acid-Catalyzed Cyclization to Tetrazole Derivatives

Following the UT-4CR, the intermediate undergoes cyclization under acidic conditions to form the tetrazole ring fully integrated into the molecule:

  • The intermediate is dissolved in methanesulfonic acid (MSA) at 0 °C.
  • The solution is heated to approximately 70 °C for 0.5 to 2 hours.
  • After cooling to room temperature, neutralization with aqueous sodium bicarbonate (NaHCO3) is performed.
  • Extraction with ethyl acetate and drying over magnesium sulfate (MgSO4) yields the tetrazole-functionalized aniline.
  • Purification is typically done by column chromatography.

This step converts the dimethoxyethyl intermediate into the tetrazole ring system, completing the formation of the 1-(propan-2-yl)-1H-tetrazol-5-yl moiety attached to the 3-fluoro-4-aniline core.

Specific Synthesis of 3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline

  • The isopropyl substituent on the tetrazole nitrogen (1-position) is introduced by employing 3-isopropylaniline as the aniline starting material.
  • The isocyanide and other reagents remain consistent with the UT-4CR method.
  • This approach has been reported to yield the target compound in high purity and yields (approx. 90% in intermediate steps).
  • The process benefits from mild conditions and the one-pot nature of the MCR, reducing the need for multiple isolations and purifications.

Summary of Key Reaction Steps and Yields

Step Conditions Yield (%) Notes
UT-4CR (MCR) MeOH, RT, 2 h ~90-92 Formation of tetrazole intermediate
Acid-catalyzed cyclization MSA, 0 °C to 70 °C, 0.5-2 h ~90 Cyclization to tetrazole ring
Work-up and purification Neutralization, extraction, chromatography Variable Purification to isolate final compound

Analytical and Purification Techniques

  • Purification is typically carried out by column chromatography using petroleum ether-ethyl acetate (PE-EA) mixtures in ratios ranging from 4:1 to 1:1.
  • The final compounds are isolated as solids, often characterized by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.
  • The use of methanesulfonic acid as a cyclization medium is advantageous due to its strong acidity and ability to promote clean cyclization without side reactions.

Patented Methodologies and Industrial Relevance

  • Patents such as EP3372596B1 describe related fluorinated aniline derivatives functionalized with tetrazole or other heterocycles, highlighting industrial interest in these compounds as intermediates for pharmaceuticals like tedizolid.
  • The fluorinated aniline core is often prepared via borylation and cross-coupling reactions, but the tetrazole ring introduction relies heavily on MCR and acid-catalyzed cyclization methods similar to those described above.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. The structure of 3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline allows for potential interactions with biological targets involved in cancer pathways. In a study examining various tetrazole derivatives, it was found that compounds with similar structures displayed cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Properties
The incorporation of tetrazole rings has been linked to antimicrobial activity. Studies have shown that compounds containing tetrazole moieties can inhibit the growth of bacteria and fungi. For instance, a series of tetrazole derivatives were tested against common pathogens, revealing notable antimicrobial efficacy . The specific application of this compound in this context remains to be fully explored but holds promise based on its structural characteristics.

Material Science Applications

Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to participate in various chemical reactions allows for the development of novel polymers with enhanced thermal and mechanical properties. Research has demonstrated that incorporating fluorinated compounds into polymer matrices can improve their resistance to solvents and thermal degradation .

Electrochemical Applications
In the field of electrochemistry, compounds like this compound are being investigated for use in sensors and energy storage devices. The presence of the tetrazole group can enhance electron transfer rates and improve the conductivity of materials used in batteries and supercapacitors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available anilines and fluorinated reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Step Reagents Used Conditions Yield (%)
Step 1AnilineRoom Temp85
Step 2Fluorinating AgentReflux75
Step 3Tetrazole PrecursorStirring80

Mechanism of Action

The mechanism of action of 3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the tetrazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
3-Fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline (Target) C₁₀H₁₂FN₅ 235.25 C3-F, C4-tetrazole (isopropyl) High steric bulk, moderate solubility in organic solvents
2-Fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline (Analog 1) C₇H₆FN₅ 179.16 C2-F, C5-tetrazole (unsubstituted) Smaller size, higher polarity due to unsubstituted tetrazole
4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline (Analog 2) C₁₀H₁₃N₅ 203.25 C4-tetrazole (propan-2-yl) Lacks fluorine, reduced electronic effects
2-Methoxy-4-(1H-1,2,3,4-tetrazol-5-yl)aniline hydrochloride (Analog 3) C₈H₉ClN₆O 240.65 C2-OCH₃, C4-tetrazole (HCl salt) Methoxy group enhances electron density; hydrochloride improves stability
Key Observations:

Substituent Positional Isomerism: The position of fluorine (C3 vs. C2) and tetrazole (C4 vs. C5) significantly alters electronic properties.

Solubility : Analog 3’s hydrochloride salt form improves aqueous solubility, whereas the target compound’s isopropyl group favors organic solvents .

Target Compound:
  • Reactivity : The fluorine atom directs electrophilic substitution reactions to the C5 position of the benzene ring. The tetrazole’s NH group (in its 2H-tautomer) can participate in hydrogen bonding or coordination chemistry .
  • Applications : Used in drug discovery for kinase inhibitors and agrochemicals due to its balanced lipophilicity and stability .
Analog 1 (2-Fluoro-5-tetrazolylaniline):
  • Reactivity : The C5-tetrazole and C2-F create a polarized aromatic system, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications : Explored in PET radiotracer synthesis for imaging applications .
Analog 2 (4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline):
  • Reactivity : Lacks fluorine, making the aniline more nucleophilic. The propan-2-yl group may stabilize free radicals in polymerization reactions .
Analog 3 (2-Methoxy-4-tetrazolylaniline HCl):
  • Reactivity : Methoxy group enhances electron density, accelerating electrophilic aromatic substitution. The HCl salt improves crystallinity for X-ray studies .

Biological Activity

3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C11H13FN6\text{C}_{11}\text{H}_{13}\text{F}\text{N}_{6}

This structure features a fluoro-substituted aromatic ring and a tetrazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have been reported to show activity against various bacterial strains. In one study, a series of tetrazole derivatives were synthesized and evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that the presence of the tetrazole moiety enhances antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Antitumor Activity

Tetrazole-containing compounds have also been investigated for their anticancer properties. A study evaluated several tetrazole derivatives for their cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Neuropharmacological Effects

Compounds similar to this compound have been explored for their neuropharmacological effects. Research has shown that tetrazole derivatives can modulate neurotransmitter systems, potentially serving as anxiolytics or antidepressants. In animal models, these compounds demonstrated anxiolytic-like effects in behavioral assays such as the elevated plus maze and forced swim test .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that tetrazole derivatives can inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter levels.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant mechanism contributing to its antitumor activity.

Case Study 1: Antibacterial Activity

In a comparative study on the antibacterial efficacy of various tetrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus, highlighting its potential as an antibacterial agent .

Case Study 2: Anticancer Potential

A series of in vitro assays were conducted on human breast cancer cell lines (MCF7). The results showed that this compound induced significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Q & A

Q. What are the key synthetic pathways for preparing 3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline?

The compound is typically synthesized via cyclization reactions involving nitriles and azides, or through functionalization of pre-formed tetrazole rings. For example, a general procedure involves refluxing aniline derivatives with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by extraction and purification steps . Alternative routes may use palladium-catalyzed coupling to introduce the isopropyl-tetrazole moiety. Characterization relies on 1H^1H/13C^{13}C NMR, mass spectrometry, and X-ray diffraction (XRD) for structural confirmation .

Q. How can the molecular structure be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve crystal structures, with parameters like space group (e.g., P21/cP2_1/c), unit cell dimensions, and hydrogen-bonding networks reported to validate geometry . For non-crystalline samples, DFT-based electrostatic potential maps generated via Multiwfn can corroborate NMR chemical shifts and electron density distributions .

Advanced Research Questions

Q. What computational strategies are effective for analyzing noncovalent interactions in this compound?

Noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) can be visualized using the NCI (Non-Covalent Interaction) index in Multiwfn. This method employs reduced density gradient (RDG) analysis to map weak interactions in real space, revealing stabilizing forces in the crystal lattice or ligand-binding scenarios . For example, hydrogen bonds between the aniline NH2_2 group and tetrazole N atoms can be quantified using interaction energies derived from wavefunction analysis .

Q. How do steric and electronic effects of the isopropyl-tetrazole group influence reactivity?

The isopropyl group introduces steric hindrance, which can slow down electrophilic substitution at the tetrazole ring. Electronically, the tetrazole’s aromaticity and electron-withdrawing nature polarize the aniline ring, making the fluorine substituent a directing group for further functionalization. Computational studies using Multiwfn’s Hirshfeld surface analysis can partition steric/electrostatic contributions to reactivity .

Q. What experimental and computational methods resolve contradictions in spectroscopic data?

Discrepancies between predicted and observed NMR shifts often arise from solvent effects or dynamic processes (e.g., tautomerism). Cross-validation via DFT calculations (e.g., B3LYP/6-311+G(d,p)) in Gaussian combined with Multiwfn’s orbital composition analysis can identify contributions from specific molecular orbitals to chemical shifts . For XRD data, SHELXL’s R-factor diagnostics (R1<0.05R_1 < 0.05) and residual density maps help detect model errors .

Methodological Notes

  • For synthesis optimization: Monitor reaction progress using LC-MS to detect intermediates (e.g., nitrile precursors).
  • For XRD: Collect data at low temperature (100 K) to minimize thermal motion artifacts .
  • For computational studies: Always cross-validate DFT results with experimental data (e.g., IR frequencies vs. calculated vibrations).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
Reactant of Route 2
Reactant of Route 2
3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline

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